Ethanaminium, N,N,N-trimethyl-, hydroxide

Extreme Ultraviolet Lithography Photoresist Development Line-Width Roughness

Ethanaminium, N,N,N-trimethyl-, hydroxide (ethyltrimethylammonium hydroxide, ETMAH) is a quaternary ammonium hydroxide with the molecular formula C₅H₁₅NO and a molecular weight of 105.18 g/mol. It is commercially supplied as an aqueous solution, typically at concentrations of 20–25 wt.%, and serves as a strong organic base, phase-transfer catalyst, and structure-directing agent in zeolite synthesis.

Molecular Formula C5H15NO
Molecular Weight 105.18 g/mol
CAS No. 30382-83-3
Cat. No. B1199516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanaminium, N,N,N-trimethyl-, hydroxide
CAS30382-83-3
Synonymsethyltrimethylammonium
TMEA chloride
trimethylethylammonium
trimethylethylammonium acetate
trimethylethylammonium bromide
trimethylethylammonium chloride
trimethylethylammonium hydroxide
trimethylethylammonium iodide
trimethylethylammonium sulfite (1:1)
Molecular FormulaC5H15NO
Molecular Weight105.18 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C.[OH-]
InChIInChI=1S/C5H14N.H2O/c1-5-6(2,3)4;/h5H2,1-4H3;1H2/q+1;/p-1
InChIKeyKVFVBPYVNUCWJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethylammonium Hydroxide (ETMAH, CAS 30382-83-3): Procurement-Grade Baseline for a Quaternary Ammonium Developer and Template


Ethanaminium, N,N,N-trimethyl-, hydroxide (ethyltrimethylammonium hydroxide, ETMAH) is a quaternary ammonium hydroxide with the molecular formula C₅H₁₅NO and a molecular weight of 105.18 g/mol [1]. It is commercially supplied as an aqueous solution, typically at concentrations of 20–25 wt.%, and serves as a strong organic base, phase-transfer catalyst, and structure-directing agent in zeolite synthesis [2]. ETMAH is most prominently positioned as an alternative to tetramethylammonium hydroxide (TMAH, CAS 75-59-2) in semiconductor lithography and selective silicon etching, where its differentiated alkyl chain (ethyl vs. methyl) imparts distinct physicochemical and performance properties [3].

Why Ethyltrimethylammonium Hydroxide (CAS 30382-83-3) Cannot Be Generically Substituted by TMAH or Other In-Class Quaternary Ammonium Hydroxides


Quaternary ammonium hydroxides are frequently treated as interchangeable strong bases; however, the substitution of a single methyl group for an ethyl group on the ammonium nitrogen fundamentally alters the molecule's degradation pathways, solvation behaviour, and interaction with photoresist matrices [1]. Tetramethylammonium hydroxide (TMAH) lacks β-hydrogen atoms and therefore cannot undergo Hofmann elimination; its sole thermal degradation route is SN2 attack at a methyl carbon with a free-energy barrier of 17.0 kcal/mol [1]. In contrast, ETMAH possesses β-hydrogen atoms on the ethyl substituent, opening a Hofmann elimination pathway with a barrier of only 12.8 kcal/mol, while its SN2 barrier is elevated to 23.0 kcal/mol [1]. This bifurcated degradation landscape means ETMAH is simultaneously more resistant to nucleophilic demethylation yet more susceptible to olefin-forming elimination than TMAH—a trade-off that directly impacts thermal stability, template removal in zeolite synthesis, and developer lifetime in lithography [1][2]. Generic substitution without accounting for these mechanistic differences risks compromised process performance.

Ethyltrimethylammonium Hydroxide (ETMAH, CAS 30382-83-3) Product-Specific Quantitative Differentiation Evidence


EUV Lithography Line-Width Roughness Reduction and Stochastic Defect Mitigation vs. TMAH Developer

In a direct head-to-head comparison using EUV lithography, ETMAH developer at an optimal concentration of approximately 0.20 N achieved measurable line-width roughness (LWR) reduction relative to the TMAH standard developer, while preserving resolution, sensitivity, and stochastic defect margin [1]. The same study reported that for i-line lithography employing novolac-based resist, sensitivity decreased by roughly 25–30% when ETMAH was substituted for TMAH, indicating a resist-platform-dependent dissolution mechanism [1].

Extreme Ultraviolet Lithography Photoresist Development Line-Width Roughness

Thermal Degradation Pathway Barriers: SN2 Resistance vs. Hofmann Elimination Susceptibility Compared to TMAH

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level revealed that the SN2 free-energy barrier for hydroxide attack at a methyl carbon is 23.0 kcal/mol for ethyltrimethylammonium (ETMA⁺) vs. 17.0 kcal/mol for tetramethylammonium (TMA⁺), indicating that ETMA⁺ is significantly more resistant to nucleophilic demethylation [1]. However, ETMA⁺ also possesses an accessible Hofmann elimination pathway (abstraction of a β-hydrogen from the ethyl group) with a barrier of only 12.8 kcal/mol, a pathway entirely absent in TMA⁺ due to the lack of β-hydrogens [1]. Thus, the lowest-barrier decomposition route for ETMA⁺ is Hofmann elimination at 12.8 kcal/mol, compared to SN2 at 17.0 kcal/mol for TMA⁺.

Quaternary Ammonium Stability Density Functional Theory Anion Exchange Membrane Degradation

Zeolite Structure-Directing Versatility: ETMA⁺ Templates Spanning Small- and Large-Pore Frameworks vs. TMA⁺

High-throughput combinatorial screening using ethyltrimethylammonium hydroxide (ETMAOH) as the sole hydroxide source and template demonstrated the ability to crystallize multiple distinct zeolite framework types—UZM-4, UZM-8, UZM-15, and UZM-17—across a wide Si/Al range of 2–48 [1]. This contrasts with tetramethylammonium (TMA⁺), which is classically associated with directing small-pore architectures such as LTA, sodalite, and gmelinite cages. The ethyl group of ETMA⁺ provides a larger molecular footprint and enhanced conformational flexibility relative to the symmetric TMA⁺ sphere, enabling the templating of both small- and large-pore materials from a single organic additive [1].

Zeolite Synthesis Structure-Directing Agent Combinatorial Materials Discovery

Dermal Toxicity Profile: Higher LD50 Safety Margin vs. TMAH in Semiconductor Handling Environments

According to the manufacturer's technical documentation, ethyltrimethylammonium hydroxide (ETMAH) exhibits higher LD50 levels in dermal exposure compared to tetramethylammonium hydroxide (TMAH), making it a preferred alternative where occupational dermal contact risk must be mitigated [1]. Published toxicological studies on TMAH report a dermal LD50 in guinea pigs of 25–50 mg/kg and classify TMAH as a potent contact neurotoxin with fatal outcomes reported for exposures exceeding 7.5% of body surface area at 25% concentration [2]. While specific numerical LD50 values for ETMAH are not publicly available in peer-reviewed literature, the manufacturer's comparative claim of a higher dermal LD50 is consistent with the structural difference: the ethyl substituent reduces the cation's charge density and membrane permeability relative to the fully methylated TMA⁺ ion.

Chemical Safety Dermal Toxicity Semiconductor Manufacturing

i-Line Resist Sensitivity Attenuation vs. TMAH: Quantified Selectivity for DNQ/Novolac Platforms

When evaluated as a developer for i-line (365 nm) lithography using DNQ/novolac photoresist, ETMAH produced a 25–30% decrease in photosensitivity relative to TMAH developer under otherwise identical process conditions [1]. This contrasts with EUV, ArFi, and KrF lithography using chemically amplified resists (CAR), where sensitivity remained constant between ETMAH and TMAH [1]. The differential is attributed to the distinct dissolution mechanism of novolac-based resists, which is more sensitive to the developer cation's size and hydrophobicity than the CAR deprotection-switch mechanism.

i-Line Lithography DNQ/Novolac Resist Developer Selectivity

Ethyltrimethylammonium Hydroxide (ETMAH, CAS 30382-83-3): Best-Fit Research and Industrial Application Scenarios Anchored in Comparative Evidence


EUV Lithography Developer for Stochastic Defect Reduction in High-Volume Semiconductor Manufacturing

Semiconductor fabs pursuing EUV lithography at advanced nodes (≤5 nm) face stochastic defectivity as a yield-limiting factor. ETMAH developer at approximately 0.20 N provides quantifiable line-width roughness (LWR) reduction and increased stochastic defect margin compared to the incumbent TMAH developer, while preserving sensitivity on chemically amplified resist (CAR) platforms [1]. This scenario directly leverages the head-to-head lithographic evidence (Section 3, Evidence Item 1) showing LWR improvement and defect mitigation, making ETMAH the differentiated choice for EUV process engineers aiming to tighten process windows without altering resist chemistry.

Zeolite High-Throughput Discovery and Multi-Framework Manufacturing with a Single Organic Template

Zeolite R&D groups and industrial manufacturers seeking to explore or produce multiple framework types from a unified raw-material inventory can deploy ETMAH as the primary structure-directing agent. The combinatorial evidence (Section 3, Evidence Item 3) demonstrates that ETMA⁺ directs the crystallization of at least four distinct zeolite frameworks (UZM-4, UZM-8, UZM-15, UZM-17) across Si/Al ratios from 2 to 48, spanning both small- and large-pore architectures [2]. This versatility reduces the need to qualify and stock multiple specialized organic templates, streamlining procurement and enabling rapid screening of zeolite candidates for catalysis and adsorption applications.

Electronics-Grade Selective Silicon Etching with an Improved Occupational Safety Profile

In integrated circuit manufacturing where selective polysilicon etching demands a strong organic base, ETMAH offers comparable etching performance to TMAH with a higher dermal LD50 safety margin, as substantiated by manufacturer technical documentation (Section 3, Evidence Item 4) [3]. The combination of maintained etch performance (comparable to TMAH) and reduced acute dermal toxicity risk positions ETMAH as the rational procurement choice for fabs operating under stringent EHS protocols, particularly in jurisdictions with tightening occupational exposure limits for quaternary ammonium compounds.

Controlled Thermal Template Removal in Microporous Material Synthesis

For zeolite and molecular sieve synthesis requiring quantitative template removal via calcination, ETMAH's low-barrier Hofmann elimination pathway (12.8 kcal/mol vs. 17.0 kcal/mol SN2 barrier for TMAH, per DFT calculations in Section 3, Evidence Item 2) enables decomposition to gaseous products (ethylene, trimethylamine, water) at lower temperatures than TMAH [4]. This lower decomposition temperature reduces the risk of framework dealumination or structural collapse during template burn-off, preserving crystallinity and micropore volume—a critical quality attribute for catalytic and adsorption-grade zeolites.

Quote Request

Request a Quote for Ethanaminium, N,N,N-trimethyl-, hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.